3-Hydroxy-5-oxo-7-phenyl-heptanoic acid
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Overview
Description
The compound “PMID2909732C7” is a small molecular drug known for its investigative properties in various scientific fields. It is also referred to by its synonyms GTPL3020 and BDBM50020291
Preparation Methods
Carbonization and Sulfonation: This method involves carbonizing the base material followed by sulfonation using agents like sulfuric acid or phosphoric acid.
Supercritical Fluid Crystallization: This technique involves dissolving the compound in a solvent mixture, followed by crystallization using supercritical carbon dioxide.
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
“PMID2909732C7” undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
“PMID2909732C7” has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of “PMID2909732C7” involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis . This inhibition leads to a decrease in cholesterol levels and has therapeutic implications for cardiovascular diseases.
Comparison with Similar Compounds
“PMID2909732C7” can be compared with other similar compounds, such as:
Atorvastatin: A well-known cholesterol-lowering drug that also inhibits 3-hydroxy-3-methylglutaryl-coenzyme A reductase.
Lovastatin: Another cholesterol-lowering agent with a similar mechanism of action.
Fluvastatin: A compound used to treat hypercholesterolemia by inhibiting the same enzyme.
The uniqueness of “PMID2909732C7” lies in its specific molecular structure and its potential for use in various scientific research applications.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
(3R)-3-hydroxy-5-oxo-7-phenylheptanoic acid |
InChI |
InChI=1S/C13H16O4/c14-11(8-12(15)9-13(16)17)7-6-10-4-2-1-3-5-10/h1-5,12,15H,6-9H2,(H,16,17)/t12-/m1/s1 |
InChI Key |
AOBNEADIHQEJLV-GFCCVEGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCC(=O)C[C@H](CC(=O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(CC(=O)O)O |
Origin of Product |
United States |
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